Sucrose distearate

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(50)57-36-39-42(52)44(54)45(55)47(59-39)61-48(46(56)43(53)38(35-49)60-48)37-58-41(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49,52-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLJTMYCYXSPFQ-CJKAUBRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H90O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159292 | |

| Record name | Sucrose, 6,1-distearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135260-52-5, 27195-16-0 | |

| Record name | Sucrose, 6,1-distearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135260525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose, 6,1-distearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sucrose distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCROSE 1,6-DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QS1D0T15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sucrose Distearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sucrose (B13894) distearate, a non-naturally occurring surfactant with wide applications in cosmetics, food, and pharmaceuticals.[1] Sucrose distearate is produced through the esterification of sucrose with stearic acid, resulting in a molecule with a hydrophilic sucrose head and lipophilic fatty acid tails.[2][3] This amphipathic nature allows it to act as an effective emulsifier, enabling the mixing of oil and water.[1][2] This document details various synthesis methodologies, purification protocols, and quantitative data to support research and development in this area.

Synthesis of this compound

The industrial production of sucrose esters like this compound primarily relies on chemical synthesis, as enzymatic routes, while offering high selectivity, are often more complex and costly for large-scale production. The main chemical methods are transesterification and direct esterification.

Transesterification

Transesterification is a widely used method for synthesizing sucrose esters.[4] It involves the reaction of sucrose with a fatty acid ester, typically a methyl or ethyl ester of stearic acid, in the presence of a basic catalyst.[1][5]

Experimental Protocol:

A common approach involves dissolving sucrose in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are capable of dissolving both sucrose and the fatty acid ester.[1][5]

-

Reaction Setup: In a reactor, dissolve sucrose in DMF at an elevated temperature (e.g., 90°C).[6]

-

Catalyst and Reactant Addition: Add a basic catalyst, such as potassium carbonate, to the solution.[6] Subsequently, add methyl stearate (B1226849) to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under reduced pressure (e.g., 70-90 mmHg) at a temperature of around 90°C for several hours.[6] The reduced pressure helps to remove the methanol (B129727) byproduct, driving the equilibrium towards the formation of sucrose esters.[1]

-

Quenching: After the reaction is complete, the catalyst is neutralized by the addition of an acid, such as acetic acid.[6]

A solvent-free approach has also been developed to create a more environmentally friendly process. This method involves heating a mixture of solid sucrose, a fatty acid methyl ester, a basic catalyst, and a divalent metal fatty acid alkanoate (e.g., magnesium stearate) to form a homogeneous molten paste where the reaction occurs.[4]

Table 1: Reaction Parameters for Transesterification of Sucrose with Methyl Stearate

| Parameter | Value | Reference |

| Reactants | ||

| Sucrose | 1 kg (2.93 mols) | [6] |

| Methyl Stearate | 600 g (2 mols) | [6] |

| Solvent | ||

| Dimethylformamide (DMF) | 4 L | [6] |

| Catalyst | ||

| Potassium Carbonate | 10 g | [6] |

| Reaction Conditions | ||

| Temperature | 90°C | [6] |

| Pressure | 70-90 mmHg (reduced) | [6] |

| Reaction Time | 3 hours | [6] |

| Quenching Agent | ||

| Acetic Acid | 8 ml | [6] |

Direct Esterification

Direct esterification involves the reaction of sucrose directly with stearic acid. A significant challenge in this method is the high melting point of sucrose (around 186°C), at which it begins to decompose.[7] To circumvent this, the reaction is often carried out in high-boiling aprotic dipolar solvents at temperatures between 150-170°C.[7][8]

Experimental Protocol:

-

Reaction Setup: A mixture of sucrose, stearic acid, and a high-boiling solvent like N-methylpyrrolidone is placed in a reactor equipped with a distillation column.[7]

-

Reaction Conditions: The reaction is conducted under reduced pressure with stirring while heating the mixture. The water produced during the esterification is continuously removed via distillation to shift the reaction equilibrium towards the product side.[7]

-

Monitoring: The progress of the reaction can be monitored by analyzing the conversion of stearic acid.[7]

Table 2: Reaction Parameters for Direct Esterification of Sucrose with Stearic Acid

| Parameter | Value | Reference |

| Reactants | ||

| Sucrose | 3.42 g (10 mmol) | [7] |

| Stearic Acid | 8.52 g (30 mmol) | [7] |

| Solvent | ||

| N-methylpyrrolidone | 20 mL | [7] |

| Reaction Conditions | ||

| Temperature | 130-170°C | [7][8] |

| Pressure | 4 mm Hg (reduced) | [7] |

| Reaction Time | Up to 18 hours | [7] |

| Results | ||

| Stearic Acid Conversion | 98% (at 170°C after 18h) | [7] |

| Total Sucrose Ester Yield | 94% (at 170°C after 18h) | [7] |

Enzymatic Synthesis

Enzymatic synthesis of sucrose esters offers a milder and more selective alternative to chemical methods.[9] Lipases are commonly used as biocatalysts for the esterification or transesterification of sucrose.[9][10] This method can be performed at lower temperatures (30-70°C) and often without the need for organic solvents, which is advantageous for producing food-grade and pharmaceutical-grade products.[9]

Experimental Protocol:

-

Substrate Preparation: Methyl esters of fatty acids are often used as the acyl donor.[9]

-

Enzymatic Reaction: The reaction between the methyl ester and sucrose is carried out in the presence of a lipase, such as Candida antarctica lipase.[9]

-

Reaction Conditions: The reaction is typically conducted at a moderate temperature (e.g., 30°C) for several hours.[9]

-

Enzyme Deactivation: The reaction is terminated by heating to denature the enzyme.[11]

Table 3: Reaction Parameters for Enzymatic Synthesis of Sucrose Ester

| Parameter | Value | Reference |

| Substrates | ||

| Methyl Ester (from CPKO) | - | [9] |

| Sucrose | - | [9] |

| Biocatalyst | ||

| Candida antarctica Lipase | 0.1 - 0.5% (w/w) | [9] |

| Reaction Conditions | ||

| Temperature | 30°C | [9] |

| Reaction Time | 2 - 10 hours | [9] |

| Results | ||

| Optimal Yield | 90.45% | [9] |

| Optimal Reaction Time | 10 hours | [9] |

| Optimal Enzyme Ratio | 0.4% (w/w) | [9] |

Purification of this compound

The crude reaction mixture from the synthesis of sucrose esters contains the desired product along with unreacted starting materials (sucrose, fatty acid/ester), catalyst, soap (in transesterification), and solvent.[12][13] Therefore, purification is a critical step to obtain a product of high purity.

Solvent Extraction

Solvent extraction is a common method to separate sucrose esters from impurities.[12] The choice of solvent is crucial and depends on the solubility of the sucrose ester and the impurities at different temperatures.[14]

Experimental Protocol:

-

Dissolution: The crude reaction product is dissolved in a suitable organic solvent, such as methyl ethyl ketone, at an elevated temperature (40-80°C).[14]

-

Washing: The organic solution is washed with water to remove water-soluble impurities like unreacted sucrose and salts.[6] The pH of the aqueous phase can be adjusted to 3.5-5.0 to facilitate the separation.[14]

-

Phase Separation: The mixture is allowed to separate into an organic phase containing the sucrose esters and an aqueous phase containing the impurities.

-

Solvent Removal: The organic solvent is removed from the purified sucrose ester solution by evaporation under reduced pressure.[6]

Table 4: Solvents for Extraction and Purification of Sucrose Esters

| Solvent | Application | Reference |

| Methyl Ethyl Ketone | Dissolution and Recrystallization | [14] |

| Ethyl Acetate | Extraction of Glycerides | [15] |

| n-Hexane | Extraction | [14] |

| Ethanol-Water | Precipitation | [10] |

Crystallization/Precipitation

Crystallization or precipitation is another effective purification technique. It relies on the differential solubility of the sucrose ester and impurities in a solvent at different temperatures.

Experimental Protocol:

-

Dissolution: The crude or partially purified sucrose ester is dissolved in a suitable solvent (e.g., methyl ethyl ketone) at a higher temperature.[14]

-

Cooling: The solution is then cooled to a lower temperature (0-30°C), causing the sucrose ester to crystallize or precipitate out of the solution due to its reduced solubility.[14]

-

Separation: The precipitated sucrose ester is separated from the solvent by filtration or centrifugation.[12]

-

Drying: The purified product is then dried to remove any remaining solvent.[12]

A two-step process can also be employed where a precipitate of the sugar ester is first formed from a mixture of alcohol and water, followed by washing the precipitate with an organic solvent.[12]

Chromatography

For achieving very high purity, particularly for analytical purposes or specialized applications, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to separate different sucrose ester isomers (mono-, di-, tri-esters) and other impurities.[10] Online liquid chromatography-gas chromatography/mass spectrometry (LC-GC/MS) is a powerful technique for the separation and analysis of sucrose esters.[16]

Visualizing the Processes

To better understand the synthesis and purification of this compound, the following diagrams illustrate the key pathways and workflows.

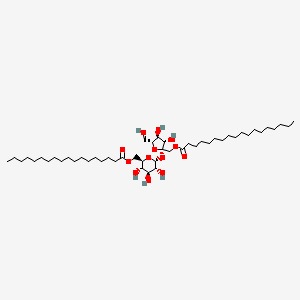

Caption: Chemical synthesis pathways for this compound.

Caption: General workflow for the purification of this compound.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 5. academic.oup.com [academic.oup.com]

- 6. prepchem.com [prepchem.com]

- 7. journals.ysu.am [journals.ysu.am]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Enzymatic and chemical syntheses and purification of sucrose fatty acid esters - ProQuest [proquest.com]

- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 12. US4983731A - Separation and purification of sugar esters - Google Patents [patents.google.com]

- 13. Purification of sucrose esters - Patent 0065390 [data.epo.org]

- 14. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]

- 15. EP0065390A1 - Purification of sucrose esters - Google Patents [patents.google.com]

- 16. Separation and Analysis of Sucrose Esters in Tobacco by Online Liquid Chromatography-Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Emulsion Maze: A Technical Guide to the Hydrophilic-Lipophilic Balance of Sucrose Distearate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of formulation science, particularly in the development of stable and effective drug delivery systems, the selection of an appropriate surfactant is paramount. Sucrose (B13894) esters, a versatile class of non-ionic surfactants derived from natural and renewable sources, have garnered significant attention for their biocompatibility, biodegradability, and wide range of functional properties. Among these, sucrose distearate is a key player, utilized for its emulsifying, stabilizing, and controlled-release capabilities.[1][2] A critical parameter governing its application is the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that dictates the surfactant's affinity for oil or water phases.

This technical guide provides an in-depth exploration of the HLB value of this compound, detailing the theoretical underpinnings and experimental methodologies for its determination. It further aims to equip researchers and formulation scientists with the knowledge to effectively leverage this critical parameter in the development of sophisticated drug delivery systems.

The Hydrophilic-Lipophilic Balance (HLB) System: A Primer

Introduced by William C. Griffin in the late 1940s, the HLB system assigns a numerical value to a surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) portions.[3][4] The scale typically ranges from 0 to 20. Surfactants with low HLB values are predominantly lipophilic and are effective as water-in-oil (W/O) emulsifiers, while those with high HLB values are hydrophilic and function as oil-in-water (O/W) emulsifiers.[5] The versatility of sucrose esters, including this compound, lies in the ability to modulate their HLB value by varying the degree of esterification of the sucrose molecule with fatty acids.[6]

Quantitative Data: HLB Values of this compound and Related Esters

The HLB value of this compound is not a single, fixed number but rather falls within a range, largely dependent on the precise ratio of mono-, di-, and higher esters in the commercial product. Generally, as the degree of esterification with the lipophilic stearic acid increases, the HLB value decreases. The following table summarizes reported HLB values for this compound and other relevant sucrose stearates for comparative purposes.

| Product/Compound Name | Composition/Grade | Reported HLB Value | Application/Emulsifier Type |

| This compound | - | 6 | W/O Emulsifier |

| This compound | (HLB 5) | 5 | W/O Emulsifier |

| Sucrose Stearate | General | 3 - 16 | W/O to O/W Emulsifiers |

| Sucrose Stearate | - | 14.5 | O/W Emulsifier |

| Sucrose Stearate | (HLB 11) | 11 | O/W Emulsifier |

| Sucrose Stearate | (HLB 12) | 12 | O/W Emulsifier |

| Sucrose Stearate | (HLB 16) | 16 | O/W Emulsifier / Solubilizer |

Experimental Protocols for HLB Determination

The HLB value of a surfactant such as this compound can be ascertained through both theoretical calculations and experimental verification. Below are detailed methodologies for key experimental protocols.

Griffin's Method (Calculation-Based)

Griffin's initial method is a foundational approach for non-ionic surfactants and can be applied through calculation, particularly for esters of polyhydric alcohols like sucrose esters.

Protocol:

-

Determine the Saponification Value (S): The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the fat or ester. This is determined by refluxing a known weight of the sucrose ester with an excess of alcoholic KOH and then back-titrating the excess KOH with a standardized acid.[7]

-

Determine the Acid Value (A): The acid value is the number of milligrams of KOH required to neutralize the free fatty acids in one gram of the substance. This is determined by titrating a known weight of the fatty acid (in this case, stearic acid) with a standardized solution of KOH.[7]

-

Calculate the HLB Value: The HLB value is calculated using the following formula:[3][7]

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the sucrose ester.

-

A is the acid value of the stearic acid.

-

Experimental Emulsion Stability Method

This practical method involves preparing a series of emulsions with the oil phase of interest and a blend of two surfactants with known low and high HLB values to determine the "Required HLB" of the oil. The same principle can be used to characterize an unknown surfactant by observing its performance in stabilizing an oil with a known Required HLB.

Protocol:

-

Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values. This is typically done by mixing a low HLB surfactant (e.g., Span 60, HLB = 4.7) and a high HLB surfactant (e.g., Tween 60, HLB = 14.9) in different ratios to cover a desired HLB range (e.g., from 6 to 14).[8]

-

Formulate Emulsions: Prepare a series of emulsions, each with the same oil phase, water phase, and total surfactant concentration. The only variable should be the HLB value of the surfactant blend used.[9]

-

Homogenization: Subject each formulation to identical homogenization conditions (e.g., using a high-shear mixer or homogenizer) to ensure uniform droplet size distribution initially.

-

Stability Assessment: Store the prepared emulsions under controlled conditions and observe their stability over time. Stability can be assessed by monitoring for phase separation, creaming, or coalescence. The emulsion that exhibits the highest stability (i.e., remains uniform for the longest period) corresponds to the optimal HLB for that oil phase.[8][9]

The Water Number Method

This titrimetric method provides an indication of the hydrophilic properties of a surfactant. The "water number" is the amount of water that can be incorporated into a solution of the surfactant in a specific solvent system before persistent turbidity occurs.

Protocol:

-

Sample Preparation: Accurately weigh a specific amount of the this compound and dissolve it in a suitable organic solvent or solvent mixture (historically, benzene/dioxane was used, but safer alternatives are now sought).[10]

-

Titration with Water: Titrate the surfactant solution with distilled water, adding the water dropwise with constant stirring.

-

Endpoint Determination: Continuously monitor the transmittance of the solution using a spectrophotometer (e.g., at 640 nm). The endpoint is reached when the solution becomes permanently cloudy, and further addition of water does not significantly decrease the transmittance.[10]

-

Calculation: The volume of water added to reach the endpoint is the water number. This value can then be correlated to the HLB value using pre-established calibration curves for different surfactant types.[10]

Phase Inversion Temperature (PIT) Method

The PIT method is particularly useful for non-ionic surfactants containing polyoxyethylene groups, but the principle can be extended. It relies on the temperature-dependent solubility of the surfactant. As the temperature of an O/W emulsion is increased, the hydrophilic character of the surfactant decreases, eventually causing the emulsion to invert to a W/O type. This inversion temperature is the PIT.

Protocol:

-

Prepare the Emulsion: Create an emulsion with a specific oil-to-water ratio (e.g., 50/50) and a defined concentration of the this compound.[11]

-

Heating and Monitoring: Place the emulsion in a temperature-controlled water bath with gentle stirring. Equip the system with a conductivity meter.

-

Identify the PIT: Gradually increase the temperature of the emulsion (e.g., at a rate of 1°C/min). As the emulsion approaches the PIT, the conductivity will drop sharply as it inverts from a conductive O/W emulsion to a non-conductive W/O emulsion. The temperature at which this sharp drop occurs is the PIT.[12]

-

HLB Correlation: The PIT value can be correlated with the HLB of the surfactant. For a given oil/surfactant system, a higher PIT generally corresponds to a more hydrophilic surfactant (higher HLB). By comparing the PIT of an unknown surfactant to those of reference surfactants with known HLB values, an estimation of the unknown surfactant's HLB can be made.

Logical Workflow and Visualization

In drug development and formulation, the selection of an appropriate emulsifier is a critical step. The HLB system provides a logical framework for this process. The following diagram illustrates the decision-making workflow for selecting a sucrose ester based on the desired emulsion type and the properties of the oil phase.

Caption: Emulsifier selection workflow based on the Required HLB.

This workflow begins with defining the desired emulsion type, which dictates the target HLB range. After identifying the components of the oil phase, their individual required HLB values are used to calculate the overall required HLB for the oil mixture.[13] A sucrose ester (or a blend of esters) with an HLB value that closely matches this required HLB is then selected.[14] Subsequent formulation and stability testing are crucial to optimize the emulsifier concentration and blend ratio for long-term stability.

Applications in Drug Delivery

The ability to select a this compound with a specific HLB value is highly advantageous in drug delivery. For instance, in the formulation of controlled-release oral matrix tablets, sucrose esters with varying HLB values have been shown to influence drug release rates.[6][15] Hydrophilic sucrose esters can facilitate swelling and gelation of the matrix, thereby sustaining the release of highly soluble drugs.[6] Conversely, more lipophilic variants can be used to formulate stable W/O emulsions for the delivery of sensitive hydrophilic drugs or to create semi-solid dermal formulations with desirable rheological properties.[2]

By understanding and precisely determining the HLB value, researchers can rationally design and optimize formulations, reducing development time and improving the performance and stability of the final product. This technical guide serves as a foundational resource for harnessing the full potential of this compound in advanced pharmaceutical and cosmetic applications.

References

- 1. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 4. spcop.in [spcop.in]

- 5. jrhessco.com [jrhessco.com]

- 6. daneshyari.com [daneshyari.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 11. HLB TEMPERATURE and HLB NUMBER - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 14. chemistscorner.com [chemistscorner.com]

- 15. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of sucrose distearate as an emulsifier

An In-depth Technical Guide on the Core Mechanism of Action of Sucrose (B13894) Distearate as an Emulsifier

Introduction

Sucrose distearate is a non-ionic surfactant belonging to the broader class of sucrose fatty acid esters (SEs). These compounds are synthesized by esterifying sucrose, a disaccharide, with fatty acids.[1] Specifically, this compound is formed through the esterification of sucrose with two molecules of stearic acid, a common saturated fatty acid derived from vegetable or animal fats.[2] The resulting molecule possesses a unique amphiphilic structure, making it a highly effective and versatile emulsifier.[1]

Derived from natural and renewable resources, this compound is recognized for its biocompatibility, biodegradability, and low irritation potential, leading to its widespread use in the pharmaceutical, cosmetic, and food industries.[3][4][5] In drug development, it is employed to stabilize emulsions for oral, topical, and parenteral delivery, enhance the solubility of poorly water-soluble drugs, and modulate drug release profiles.[6] This guide provides a detailed examination of the fundamental mechanisms by which this compound functions to create and stabilize emulsions, supported by quantitative data and established experimental methodologies.

Core Mechanism of Emulsification

The efficacy of this compound as an emulsifier stems from its distinct molecular architecture and physicochemical behavior at the interface between immiscible liquids, typically oil and water. The process involves several coordinated actions: adsorption at the interface, reduction of interfacial tension, and formation of a robust stabilizing film.

Molecular Amphiphilicity

The primary driver of this compound's surface activity is its amphiphilic nature. The molecule consists of two distinct regions:

-

A Hydrophilic "Head": The sucrose moiety, with its multiple hydroxyl (-OH) groups, is highly polar and readily interacts with water molecules through hydrogen bonding.[1]

-

Two Lipophilic "Tails": The two stearic acid chains are long, saturated hydrocarbon chains that are nonpolar and readily soluble in the oil phase.[1][7]

This dual characteristic forces the molecule to preferentially position itself at the oil-water interface, minimizing the thermodynamically unfavorable contact between the lipophilic tails and the aqueous phase, and the hydrophilic head and the oil phase.

Interfacial Tension Reduction

When oil and water are mixed, a high interfacial tension exists at their boundary due to the dissimilarity in their molecular forces. This tension represents the excess energy at the interface, making the system unstable and promoting the separation of the two phases to minimize the interfacial area.

Upon introduction, this compound molecules rapidly migrate to the oil-water interface. They orient themselves with their hydrophilic sucrose heads anchored in the aqueous phase and their lipophilic stearic acid tails extending into the oil phase.[5] This alignment disrupts the cohesive forces between like molecules (water-water and oil-oil) at the interface, effectively lowering the interfacial tension.[6] By reducing the energy required to create new interfacial area, this compound facilitates the dispersion of one liquid into the other as fine droplets upon the application of mechanical energy (e.g., homogenization).

Formation of a Stabilizing Interfacial Film

Once the emulsion is formed, the adsorbed this compound molecules create a protective film around each dispersed droplet. This film provides stability and prevents the droplets from coalescing through several mechanisms:

-

Steric Hindrance: The bulky sucrose head groups project into the continuous phase, creating a hydrated layer that physically prevents droplets from approaching each other too closely. This steric repulsion is a primary stabilization mechanism for non-ionic surfactants.

-

Mechanical Barrier: The tightly packed surfactant molecules form a resilient mechanical barrier that resists rupture and deformation when droplets collide.

-

Liquid Crystal Formation: Under certain conditions of concentration and temperature, sucrose esters can form ordered, multi-layered structures, known as lyotropic liquid crystals, at the interface.[3] These highly viscous structures significantly enhance the rigidity of the interfacial film, providing exceptional long-term stability against coalescence.

Role of Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. The HLB value dictates the type of emulsion a surfactant is best suited to stabilize.[8]

-

Low HLB (3-6): More lipophilic, preferentially soluble in oil. Ideal for stabilizing water-in-oil (W/O) emulsions.

-

High HLB (8-18): More hydrophilic, preferentially soluble in water. Ideal for stabilizing oil-in-water (O/W) emulsions.[1]

Sucrose esters offer a wide range of HLB values (from 1 to 16), which can be controlled by the degree of esterification (the number of fatty acid chains) and the length of the fatty acid chains.[4] this compound, having two lipophilic stearic acid tails, is more lipophilic and has a lower HLB value (typically around 6) than its monoester counterpart, sucrose monostearate (HLB ~15).[4] This makes this compound particularly effective for W/O emulsions or as a co-emulsifier with a high-HLB surfactant to improve the stability and texture of O/W emulsions.

Quantitative Data & Physicochemical Properties

The performance of this compound is defined by key physicochemical parameters. The following tables summarize typical properties and performance data for sucrose stearates, which often exist as mixtures of mono- and di-esters in commercial grades.

Table 1: Physicochemical Properties of Sucrose Stearates

| Property | Value | Significance | Reference(s) |

|---|---|---|---|

| Chemical Formula (Distearate) | C48H90O13 | Defines the molecular structure and weight. | [2] |

| HLB Value (Typical for Distearate) | ~6 | Indicates suitability for W/O emulsions or as an O/W co-emulsifier. | [4] |

| HLB Value (Commercial Range) | 1 - 16 | The ratio of mono- to poly-esters in a mixture determines the overall HLB. | [1][9] |

| Melting Point | 54 - 78 °C | The emulsifier must be heated above this temperature to be effective. | [2] |

| Critical Micelle Conc. (CMC) | ~0.01 mM for C18SE | The concentration above which micelles form, indicating high surface activity. | |

| Appearance | White to off-white powder or flakes | Physical form for handling and formulation. | [2] |

| Solubility | Sparingly soluble in water; dispersible in oil | Governs its behavior in the respective phases of an emulsion. | [2] |

| pH Stability | Stable in the range of 4 to 8 | Defines the pH range for effective use in most formulations. | |

Table 2: Influence of Sucrose Stearate (B1226849) HLB on Emulsion Properties Data adapted from a study on 2% corn oil-in-water emulsions stabilized by various sucrose stearate grades.[10]

| Sucrose Stearate Grade (Increasing Monoester content) | HLB Value | Initial Droplet Diameter (μm) | ζ-Potential (mV) | Final FFA Release (%) |

| S-170 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 | ~35 |

| S-570 | 5 | 0.512 ± 0.011 | -35.41 ± 1.98 | ~55 |

| S-970 | 9 | 0.455 ± 0.019 | -48.72 ± 2.05 | ~70 |

| S-1170 | 11 | 0.421 ± 0.028 | -55.19 ± 1.54 | ~75 |

| S-1670 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 | ~80 |

| Free Fatty Acid (FFA) release after simulated intestinal digestion, indicating lipolysis rate. |

This data demonstrates that for O/W emulsions, sucrose stearates with higher HLB values (i.e., higher monoester content) produce smaller, more stable droplets (indicated by a more negative ζ-potential) and allow for more efficient lipid digestion.[10]

Key Experimental Protocols

Characterizing emulsions stabilized by this compound involves several key analytical techniques. The following sections detail the methodologies for essential experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tension

This method identifies the concentration at which surfactant monomers begin to form micelles, indicated by a sharp change in the slope of the surface tension curve.[11]

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water, heated to ensure complete dissolution.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a wide concentration range both below and above the expected CMC.

-

Equilibration: Allow each solution to equilibrate at a constant temperature (e.g., 25°C).

-

Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method). Ensure the ring/plate is thoroughly cleaned between measurements.

-

Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will show two linear regions. The concentration at the intersection of the regression lines for these two regions is the CMC.[11]

Emulsion Droplet Size Analysis by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles by analyzing the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[12][13]

Protocol:

-

Sample Preparation: Dilute the emulsion with the continuous phase (e.g., filtered deionized water for an O/W emulsion) to a suitable concentration. The sample should be transparent or faintly opaque to avoid multiple scattering effects.[14][15]

-

Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature. Input the viscosity and refractive index of the continuous phase.

-

Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Allow the sample to thermally equilibrate for several minutes.

-

Data Acquisition: Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility. The instrument's correlator analyzes the scattered light fluctuations to generate an autocorrelation function.

-

Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[12]

Emulsion Stability Testing via Accelerated Aging

This method uses elevated temperatures to accelerate the rate of physicochemical degradation, allowing for the prediction of long-term shelf-life in a shorter time frame, based on the Arrhenius equation.[16][17] The ASTM F1980 standard is often referenced.[18]

Protocol:

-

Initial Characterization: Analyze the fresh emulsion (Time 0) for key parameters: visual appearance (phase separation, creaming), droplet size distribution (via DLS), viscosity, and pH.

-

Storage Conditions: Place sealed samples of the emulsion in a temperature-controlled oven at an elevated temperature (e.g., 50-60°C). Humidity control (e.g., 45-55% RH) may also be applied.[16][18]

-

Aging Duration: Calculate the required duration based on the desired shelf-life, storage temperature, and an aging factor (Q₁₀, typically assumed to be 2, meaning the rate of aging doubles for every 10°C increase).[16]

-

Periodic Testing: At predetermined intervals, remove samples from the oven, allow them to cool to room temperature, and re-characterize them using the same methods as in Step 1.

-

Evaluation: Compare the results over time to the initial data. Significant changes in particle size, appearance, or other parameters indicate instability.

Conclusion

This compound operates as a highly effective emulsifier through a multi-faceted mechanism rooted in its amphiphilic molecular structure. By adsorbing at the oil-water interface, it drastically reduces interfacial tension, facilitating the creation of a dispersion. Subsequently, it forms a robust steric and mechanical barrier around the dispersed droplets, preventing coalescence and ensuring the kinetic stability of the emulsion. Its performance is closely linked to its physicochemical properties, particularly its relatively low HLB value, which makes it ideal for water-in-oil systems or as a potent co-emulsifier in oil-in-water formulations. The combination of its natural origin, biodegradability, safety profile, and versatile functionality makes this compound a valuable excipient for researchers and professionals in the development of advanced drug delivery systems and other emulsified products.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. arxiv.org [arxiv.org]

- 4. rahn-group.com [rahn-group.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 7. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. usp.org [usp.org]

- 13. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 14. lsinstruments.ch [lsinstruments.ch]

- 15. scribd.com [scribd.com]

- 16. steris-ast.com [steris-ast.com]

- 17. Accelerated Ageing Testing & Real Time Ageing [met.uk.com]

- 18. Accelerated Aging Testing | ASTM F1980 | LSO [lso-inc.com]

A Technical Guide to the Physical Properties of Sucrose Distearate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) distearate is a non-ionic surfactant belonging to the family of sucrose esters, which are synthesized by the esterification of sucrose with fatty acids.[1][2] Commercially, sucrose distearate is typically available as a component within a mixture of mono-, di-, tri-, and higher esters of stearic acid.[3][4] The ratio of these esters determines the material's hydrophilic-lipophilic balance (HLB), which in turn governs its functional properties.[4]

This technical guide provides an in-depth overview of the core physical properties of this compound powder. It is intended for researchers, scientists, and drug development professionals who utilize this excipient in various formulations. The document compiles key quantitative data, details common experimental protocols for characterization, and presents a logical workflow for its physical analysis. This compound is valued in the pharmaceutical industry for its roles as an emulsifier, solubilizer, and stabilizer in oral and topical dosage forms.[5][6]

Physicochemical Properties

This compound is typically a white to off-white, odorless powder or soft solid. Its properties are highly dependent on the purity and the relative content of mono-, di-, and triesters.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27195-16-0 | [7][8] |

| EC Number | 248-317-5 | [8][9] |

| Molecular Formula | C₄₈H₉₀O₁₃ | [8][10] |

| Molecular Weight | 875.22 g/mol | [8][9] |

| Appearance | White/slightly gray powder, soft solid, or stiff gel | [11] |

| Solubility | Slightly soluble in water; soluble in alcohols and warm water.[6][7] Water solubility is a known challenge for some grades.[12] |

Thermal Properties

The thermal behavior of this compound is critical for manufacturing processes like hot-melt extrusion. Differential Scanning Calorimetry (DSC) is the primary technique used for its characterization. It's important to note that for some sucrose esters, the observed thermal event may be a glass transition rather than a true melting point.[3] Sucrose esters are known to be semi-crystalline materials.[3]

Table 2: Thermal Properties of Sucrose Stearate Esters

| Material Description | Melting Point (°C) | Technique | Reference |

| Sucrose Stearate (S370) | 58 and 69 | DSC | [3] |

| Sucrose Stearate | 50 - 65 | Not Specified | [6] |

| Sucrose Fatty Acid Esters | >30 (typically 50-90) | Not Specified | [13] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol is adapted from methodologies used for the thermal analysis of sucrose esters.[3]

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound powder into a sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program (General Analysis):

-

Thermal Program (Recrystallization Analysis):

-

Heat the sample to 100 °C as described above.

-

Cool the sample down to 25 °C at a controlled rate (e.g., 2 °C/min).

-

Reheat the sample to 100 °C at 1 °C/min to analyze recrystallization behavior.[3]

-

-

Data Analysis: Analyze the resulting thermogram to identify melting endotherms, glass transitions, and crystallization exotherms. Calculate the heat of fusion to determine crystallinity indices.[3]

Structural Properties: X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for characterizing the solid-state structure of materials, distinguishing between crystalline and amorphous forms.[14] Studies on various sucrose esters, including stearates, indicate they are semi-crystalline, possessing both crystalline and amorphous regions.[3]

Table 3: X-Ray Powder Diffraction Data for Sucrose Stearate Esters

| Material Description | Key Diffraction Peak (2θ) | Crystal Structure Interpretation | Reference |

| Sucrose Stearate (S370) | 21.08° | Alpha form with a hexagonal structure (based on 0.42 nm basal spacing) | [3] |

| Other Sucrose Esters | ~21.0 - 21.3° | Alpha form with a hexagonal structure | [3] |

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

This protocol is based on a standard method for analyzing sucrose esters.[3]

-

Sample Preparation: Gently pack the this compound powder into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: Mount the sample holder in the X-ray diffractometer.

-

Data Collection Parameters:

-

Radiation Source: Cu Kα radiation (λ = 0.15418 nm).

-

Voltage and Current: 40 kV and 35 mA.

-

Scan Range: Typically from 5° to 40° 2θ. A lower starting angle may be necessary for materials with large unit cells.[15]

-

Detector: A position-sensitive detector (e.g., silicon strip detector) can reduce collection time.[15]

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (Intensity vs. 2θ).

-

Identify the positions (2θ) and intensities of the diffraction peaks.

-

The presence of sharp peaks indicates crystalline material, while a broad "halo" suggests an amorphous component.[14]

-

Use the Bragg equation to calculate basal spacing (d) from the peak positions.[3]

-

Morphological Properties: Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography, shape, and size of the powder particles. In formulations, it can reveal the internal structure and distribution of components within a matrix.[16][17]

Experimental Protocol: Scanning Electron Microscopy (SEM)

This generalized protocol is based on methods used for pharmaceutical formulations containing sucrose esters.[16][17]

-

Sample Preparation:

-

Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon adhesive tape.

-

For cross-sections of a formulated product (e.g., a tablet), carefully fracture the sample to expose the internal structure.[16]

-

-

Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging:

-

Place the coated sample into the SEM vacuum chamber.

-

Apply an appropriate accelerating voltage (e.g., 5.0 kV).[17]

-

Focus the electron beam on the sample surface and capture images at various magnifications to observe particle morphology and surface texture.

-

Characterization Workflow

A systematic approach is essential for the comprehensive physical characterization of this compound powder. The following workflow outlines a logical progression from basic identification to detailed structural and thermal analysis.

Caption: Workflow for the physical characterization of this compound powder.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 4. arxiv.org [arxiv.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Sucrose Stearate BP EP USP Pharma Grade Supplier & Manufacturer | Factory Price [jeiferpharm.com]

- 7. cir-safety.org [cir-safety.org]

- 8. Saccharose distearate | C48H90O13 | CID 5360827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound, 27195-16-0 [thegoodscentscompany.com]

- 11. cir-safety.org [cir-safety.org]

- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 13. EP1267828B1 - Pharmaceutical preparations containing saccharose fatty acid esters for controlling the release of active ingredients - Google Patents [patents.google.com]

- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 15. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 16. Sucrose stearate-enriched lipid matrix tablets of etodolac: modulation of drug release, diffusional modeling and structure elucidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of Sucrose Stearate on the Sensory-Related Quality of the Broth and Porridge of Ready-To-Eat Ginseng Chicken Soup Samgyetang - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Sucrose Distearate for Researchers and Drug Development Professionals

Introduction: Sucrose (B13894) distearate, a non-ionic surfactant comprised of sucrose esterified with two stearic acid molecules, is a versatile excipient in the pharmaceutical and cosmetic industries. Its utility in formulations is significantly influenced by its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of sucrose distearate, including qualitative and semi-quantitative data, factors influencing solubility, and a detailed experimental protocol for its determination. This information is critical for researchers, scientists, and drug development professionals in designing and optimizing formulation strategies.

Understanding the Solubility of Sucrose Esters

The solubility of sucrose esters, including this compound, is primarily dictated by their hydrophilic-lipophilic balance (HLB). The degree of esterification and the chain length of the fatty acid are key determinants of this balance. As a di-ester with long-chain fatty acids, this compound is more lipophilic than its mono-ester counterparts, which significantly impacts its solubility profile.

Generally, sucrose esters are described as sparingly soluble in water and soluble in ethanol[1]. The solubility of these compounds is also highly dependent on temperature. An increase in temperature generally leads to a significant increase in the solubility of sucrose esters in various solvents[2][3]. For instance, studies on various sucrose ester formulations have shown that while they may exhibit turbidity or form precipitates in ethanol (B145695) at room temperature, they dissolve to form a clear solution upon heating to 50°C[3].

Solubility Profile of this compound and Related Sucrose Esters

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table summarizes the qualitative and semi-quantitative solubility of this compound and closely related sucrose esters in various solvents. This information is compiled from technical data sheets and scientific literature and serves as a valuable guide for solvent selection in formulation development.

| Solvent | This compound / Related Sucrose Esters | Temperature | Observations |

| Water | Sparingly soluble to Insoluble | Room Temperature | Forms a dispersion or precipitate. Solubility increases with temperature[1][2][3]. |

| Ethanol | Soluble | Room Temperature - 50°C | Generally soluble, with solubility increasing significantly with temperature. Forms a clear solution at elevated temperatures[1][2][3]. |

| Methanol | Soluble | Not Specified | Expected to be soluble, similar to ethanol. |

| Acetone | Soluble | Not Specified | Generally considered a suitable solvent. |

| Isopropyl Alcohol | Soluble | 25 ± 2 °C | A study on sucrose palmitate showed a solubility of 139 mg/mL, indicating good solubility for di-esters in this solvent. |

| Tetraglycol | Soluble | 25 ± 2 °C | A study on sucrose palmitate showed a high solubility of 178 mg/mL. |

| Oils (e.g., vegetable oils) | Dispersible / Soluble | Elevated Temperatures | Generally dispersible in oils at room temperature and soluble at elevated temperatures, which is crucial for emulsion formation. |

Note: The solubility of commercial this compound can be influenced by the presence of other sucrose esters (mono-, tri-, etc.) and residual reactants from the manufacturing process.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in a given solvent system:

-

Temperature: As previously mentioned, temperature is a critical factor. Increasing the temperature generally enhances the solubility of this compound, particularly in organic solvents[2][3]. This is a key consideration for processes such as hot-melt emulsification.

-

Degree of Esterification: The number of fatty acid chains attached to the sucrose molecule significantly impacts solubility. Higher degrees of esterification (di- and tri-esters) lead to increased lipophilicity and reduced water solubility.

-

Fatty Acid Chain Length: The length of the fatty acid hydrocarbon chain also plays a role. Longer chains, such as stearic acid (C18), contribute to greater lipophilicity.

-

Solvent Polarity: The polarity of the solvent will determine its ability to dissolve the hydrophilic sucrose head and the lipophilic fatty acid tails of the this compound molecule.

-

Presence of Other Solutes: The presence of other excipients in a formulation can affect the solubility of this compound through co-solvency or other intermolecular interactions.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is based on the visual assessment method and can be adapted for quantitative analysis.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound powder

-

Selected solvent(s)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Water bath or heating mantle with temperature control

-

Thermometer

-

Filter membranes (e.g., 0.45 µm PTFE) and syringes

-

Optional: UV-Vis spectrophotometer or HPLC for quantitative analysis

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Place the container in a constant temperature bath and stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

-

-

Phase Separation:

-

After the equilibration period, stop the stirring and allow the undissolved solute to settle at the bottom of the container. Maintain the constant temperature during this phase.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (if at elevated temperature) syringe.

-

Immediately filter the collected supernatant through a suitable filter membrane (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

-

Analysis:

-

Qualitative/Semi-Quantitative (Visual Method): Observe the filtered solution for any signs of turbidity or undissolved particles. A clear solution indicates that the this compound is soluble at that concentration and temperature. The experiment can be repeated with increasing concentrations of this compound until saturation is observed.

-

Quantitative Analysis:

-

Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered saturated solution and weigh the remaining solute.

-

Chromatographic Methods (e.g., HPLC-ELSD/CAD): This is a more precise method for quantifying the amount of dissolved this compound.

-

-

-

-

Data Reporting:

-

Express the solubility as grams of this compound per 100 mL of solvent (g/100mL) or other appropriate units at the specified temperature.

-

Below is a Graphviz diagram illustrating the experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

The interplay between the molecular structure of this compound and the properties of the solvent system governs its solubility. The following diagram illustrates these logical relationships.

Conclusion

The solubility of this compound is a multifaceted property that is crucial for its effective application in pharmaceutical and cosmetic formulations. While it is generally characterized as sparingly soluble in water and soluble in ethanol, its solubility is significantly enhanced by increasing temperature. For researchers and formulation scientists, a thorough understanding of the factors influencing solubility and a robust experimental approach to its determination are essential for developing stable and efficacious products. The information and protocols provided in this guide offer a solid foundation for navigating the formulation challenges and opportunities presented by this compound.

References

pH stability of sucrose distearate in aqueous solutions

An In-depth Technical Guide to the pH Stability of Sucrose (B13894) Distearate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering insights into the degradation kinetics, influencing factors, and analytical methodologies pertinent to this widely used excipient.

Executive Summary

Sucrose distearate, a non-ionic surfactant, is valued in pharmaceutical formulations for its emulsifying, solubilizing, and stabilizing properties. Its stability in aqueous solutions is critically dependent on pH, which dictates the primary degradation pathway and the rate of hydrolysis. Generally, sucrose esters exhibit optimal stability in the pH range of 5 to 7.[1] Under acidic conditions, the glycosidic bond is the primary site of cleavage, whereas the ester bonds are preferentially hydrolyzed in alkaline environments.[1][2] The degree of esterification plays a significant role, with evidence suggesting that monoesters are more susceptible to hydrolysis in acidic conditions, while polyesters are more prone to degradation in alkaline conditions. This guide synthesizes the available data on the stability of sucrose esters, with a specific focus on this compound, and provides detailed experimental protocols for stability assessment.

pH-Dependent Degradation Pathways

The degradation of this compound in aqueous solutions is primarily a hydrolytic process, with two distinct pathways depending on the pH of the medium.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 5), the glycosidic bond linking the glucose and fructose (B13574) moieties of the sucrose backbone is preferentially hydrolyzed.[1][2] This reaction is a first-order process and leads to the formation of fructose, glucose, and stearic acid.[1] The rate of this hydrolysis is dependent on pH, temperature, and the concentration of the sucrose ester.[1]

References

Safety and Toxicity Profile of Sucrose Distearate for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of sucrose (B13894) distearate, a sucrose fatty acid ester, intended for use in laboratory settings. The information compiled is based on available scientific literature and regulatory assessments, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sucrose distearate is a diester of sucrose and stearic acid. It belongs to the broader class of sucrose esters, which are non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1] The presence of both a hydrophilic sucrose head and lipophilic fatty acid tails gives this compound its emulsifying properties.[1]

Regulatory Standing

Sucrose esters, including this compound, have been approved for use as food additives and in cosmetics by various regulatory bodies worldwide. Japan was the first country to approve sucrose esters as food additives in 1959, followed by the FAO/WHO in 1969.[2] In the European Union, they are registered under the E number E 473.[2] The U.S. Food and Drug Administration (FDA) also permits the use of sucrose fatty acid esters as food additives.[3]

Toxicological Data

The safety of this compound has been evaluated through numerous toxicological studies. The data consistently indicates a low toxicity profile.

Acute Toxicity

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.

| Parameter | Species | Route | Value | Reference |

| LD50 (Sucrose Stearate) | Rat | Oral | > 2000 mg/kg | [4] |

| LD50 (Sucrose) | Rat | Oral | 29700 mg/kg | [5][6] |

| LD50 (Sucrose Acetate Isobutyrate) | Rat | Dermal | > 20 g/kg | [7][8] |

| LD50 (Sucrose Acetate Isobutyrate) | Rat | Oral | > 5 g/kg | [7][8] |

LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of a test population.

Sub-chronic and Chronic Toxicity

Long-term studies have not revealed significant adverse effects associated with the consumption of sucrose esters.

| Study Duration | Species | Dose | NOAEL | Key Findings | Reference |

| 13-week | Rat | Up to 5% in diet | Not explicitly stated, but no adverse effects observed | No treatment-related effects on body weight, hematology, clinical chemistry, or organ weights. | [2] |

| 2-year | Rat | Up to 5% in diet | 1970 mg/kg bw/day (males), 2440 mg/kg bw/day (females) | No evidence of toxicity or carcinogenicity. No effects on survival, tumor incidence, or histopathology. | [2][9] |

NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Genotoxicity and Carcinogenicity

Sucrose esters have been extensively tested for their potential to cause genetic mutations or cancer.

-

Genotoxicity: In vitro studies, such as the Ames test, have shown that sucrose esters are not mutagenic.[10]

-

Carcinogenicity: A 2-year feeding study in rats with a mixture of sucrose fatty acid esters (S-570) at concentrations up to 5% in the diet showed no evidence of carcinogenicity.[2] There were no treatment-related effects on tumor incidence or time to tumor.[2]

Dermal and Ocular Irritation and Sensitization

This compound is generally considered to be non-irritating and non-sensitizing to the skin.

-

Skin Irritation: It is well-tolerated by most skin types, including sensitive skin, and is considered safe for topical use.[11] Studies on similar sucrose esters have shown them to be generally non-irritating to animal skin.[8]

-

Eye Irritation: While specific data for this compound is limited, related sucrose esters have been found to be slightly irritating to rabbit eyes in some studies.[7]

-

Sensitization: A maximization test (OECD 406) for sucrose stearate (B1226849) indicated it is non-sensitizing.[10]

Metabolism and Pharmacokinetics

Upon ingestion, sucrose esters are primarily hydrolyzed in the small intestine by lipases into sucrose and the constituent fatty acids, which are then absorbed and metabolized through normal physiological pathways.[9]

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. efsa.europa.eu [efsa.europa.eu]

- 4. soapmakers-store.com [soapmakers-store.com]

- 5. Sucrose Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 6. What is the LD50 of sucrose? | AAT Bioquest [aatbio.com]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. 837. Sucrose esters of fatty acids and sucroglycerides (WHO Food Additives Series 35) [inchem.org]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. specialchem.com [specialchem.com]

A Technical Guide to the Biodegradability and Environmental Impact of Sucrose Distearate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biodegradability and environmental impact of sucrose (B13894) distearate, a sucrose ester widely utilized in the cosmetic, pharmaceutical, and food industries. Due to a paucity of publicly available data specific to sucrose distearate, this guide incorporates information on the broader class of sucrose esters to provide a thorough assessment based on current scientific understanding.

Introduction to this compound

This compound is a diester formed from the esterification of sucrose, a disaccharide, with two molecules of stearic acid, a saturated fatty acid.[1] Its amphiphilic nature, possessing both hydrophilic (sucrose) and lipophilic (stearic acid) moieties, makes it an effective emulsifier, stabilizer, and surfactant.[2] This unique structure is central to its environmental fate and biodegradability.

Biodegradability and Environmental Fate

Sucrose esters are generally considered to be biodegradable.[3] The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, which breaks the molecule down into its constituent parts: sucrose and fatty acids.[4] Both sucrose and stearic acid are naturally occurring substances that are readily metabolized by a wide variety of microorganisms in the environment.

Hydrolysis

The initial and rate-determining step in the biodegradation of this compound is the hydrolysis of the ester linkages. This process can be influenced by environmental factors such as pH. Under acidic conditions, the glycosidic bond of the sucrose molecule may be preferentially hydrolyzed, while under basic conditions, the ester bond is more susceptible to cleavage.[4] In typical environmental pH ranges (around 5 to 8), sucrose esters are relatively stable.[4]

Aerobic Biodegradation

In the presence of oxygen, microorganisms in soil, sediment, and wastewater treatment systems can readily metabolize the hydrolysis products of sucrose esters. Sucrose is rapidly consumed, and fatty acids are degraded through the β-oxidation pathway. The ultimate end products of complete aerobic biodegradation are carbon dioxide, water, and biomass.

Table 1: Representative Biodegradability Data for Sucrose Esters (General)

| Test Guideline | Substance Class | Result | Reference |

| OECD 301B | Sucrose Esters | Expected to be readily biodegradable | General scientific consensus |

| (Specific data for this compound not found) |

Fate in Wastewater Treatment

Sucrose esters entering wastewater treatment plants (WWTPs) are expected to undergo significant removal. The activated sludge process, rich in microbial diversity, provides an ideal environment for the hydrolysis and subsequent aerobic degradation of these compounds.[8] However, the efficiency of removal can be influenced by the specific operating conditions of the WWTP.

Environmental Impact and Ecotoxicity

The environmental impact of this compound is largely dependent on its potential toxicity to aquatic organisms before it biodegrades. Ecotoxicity is typically assessed by exposing standard test organisms to the substance and observing effects on endpoints such as survival, growth, and reproduction.

While no specific ecotoxicity data for this compound were found, the following table summarizes the key OECD test guidelines used to assess the aquatic toxicity of chemical substances.

Table 2: Summary of Key Aquatic Ecotoxicity Test Protocols

| Test Guideline | Organism | Endpoint | Duration |

| OECD 201 | Freshwater Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition (EC50) | 72 hours |

| OECD 202 | Daphnia sp. (e.g., Daphnia magna) | Acute Immobilisation (EC50) | 48 hours |

| OECD 203 | Freshwater Fish (e.g., Rainbow Trout, Zebra Fish) | Acute Toxicity (LC50) | 96 hours |

Note: EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% effect on the test population (e.g., growth inhibition or immobilization). LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of the test population.

Due to the lack of specific data for this compound, a quantitative environmental risk assessment cannot be performed at this time. However, based on the expected rapid biodegradation into non-toxic components, the environmental risk is anticipated to be low.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the assessment of biodegradability and aquatic toxicity.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test method evaluates the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.[9]

Methodology:

-

Test Setup: A known concentration of the test substance (e.g., 10-20 mg/L of total organic carbon) is added to a mineral medium inoculated with microorganisms from a source such as activated sludge.[6][7]

-

Incubation: The test mixture is incubated in sealed vessels with a headspace for a period of 28 days in the dark or diffuse light at a constant temperature (20-24°C).[5][7]

-

Aeration: The vessels are aerated with CO2-free air.

-

CO2 Measurement: The CO2 produced during the biodegradation process is trapped in an absorbent solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the test substance.

-

Pass Criteria: For a substance to be considered readily biodegradable, it must achieve at least 60% of the ThCO2 within a 10-day window during the 28-day test period.[5]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species.[10]

Methodology:

-

Test Organisms: Young daphnids (less than 24 hours old) are used for the test.[11]

-

Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable aqueous medium.[12]

-

Exposure: The daphnids are exposed to the test solutions for a period of 48 hours.[11]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.[13]

-

Data Analysis: The results are used to calculate the EC50 value, which is the concentration of the test substance that immobilizes 50% of the daphnids.[13]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.[14]

Methodology:

-

Test Organism: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are used.[15][16]

-

Test Solutions: A range of concentrations of the test substance are prepared in a nutrient-rich growth medium.[16]

-

Exposure: The algal cultures are exposed to the test solutions for a period of 72 hours under continuous illumination and controlled temperature.[15][16]

-

Growth Measurement: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter such as fluorescence.

-

Data Analysis: The growth rates in the test cultures are compared to those of a control group to determine the concentration at which a 50% inhibition of growth (EC50) occurs.[16]

Mandatory Visualizations

Caption: Biodegradation pathway of this compound in the environment.

Caption: Workflow for the OECD 301B Ready Biodegradability Test.

Caption: General workflow for aquatic ecotoxicity testing.

Conclusion

This compound, like other sucrose esters, is anticipated to be readily biodegradable, breaking down into naturally occurring and easily metabolized substances. While direct quantitative data on its biodegradability and ecotoxicity are currently limited in the public domain, the established knowledge of its constituent parts and the behavior of similar sucrose esters suggests a favorable environmental profile. Further research providing specific data for this compound under standardized OECD test guidelines would be beneficial for a more definitive and quantitative environmental risk assessment.

References

- 1. ewg.org [ewg.org]

- 2. cir-safety.org [cir-safety.org]

- 3. blog.covalo.com [blog.covalo.com]

- 4. mdpi.com [mdpi.com]

- 5. oecd.org [oecd.org]

- 6. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. Fate of artificial sweeteners through wastewater treatment plants and water treatment processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 16. biotecnologiebt.it [biotecnologiebt.it]

Sucrose Distearate: A Comprehensive Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of sucrose (B13894) distearate, a non-ionic surfactant with significant applications in the pharmaceutical industry. This document covers its fundamental chemical and physical properties, including its CAS number and molecular formula. Detailed methodologies for its synthesis are presented, alongside experimental protocols for its application in advanced drug delivery systems such as nanoemulsions and controlled-release matrix tablets. The guide aims to serve as a comprehensive resource for researchers and professionals involved in drug formulation and development, offering detailed data, experimental procedures, and visual representations of key processes to facilitate a thorough understanding of sucrose distearate's role in modern pharmaceutics.

Introduction